Methyl 2-chloro-2-(thiophen-3-yl)acetate Methyl 2-chloro-2-(thiophen-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1249784-85-7
VCID: VC2947731
InChI: InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3
SMILES: COC(=O)C(C1=CSC=C1)Cl
Molecular Formula: C7H7ClO2S
Molecular Weight: 190.65 g/mol

Methyl 2-chloro-2-(thiophen-3-yl)acetate

CAS No.: 1249784-85-7

Cat. No.: VC2947731

Molecular Formula: C7H7ClO2S

Molecular Weight: 190.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-2-(thiophen-3-yl)acetate - 1249784-85-7

Specification

CAS No. 1249784-85-7
Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
IUPAC Name methyl 2-chloro-2-thiophen-3-ylacetate
Standard InChI InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3
Standard InChI Key GJZACWNBGIHSOZ-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CSC=C1)Cl
Canonical SMILES COC(=O)C(C1=CSC=C1)Cl

Introduction

Methyl 2-chloro-2-(thiophen-3-yl)acetate is a chemical compound that plays a significant role in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure, featuring a chloro group attached to an acetate moiety linked to a thiophene ring, contributes to its versatility in various chemical reactions.

Synthesis Methods

Methyl 2-chloro-2-(thiophen-3-yl)acetate can be synthesized through several methods, with one common approach involving the reaction of thiophen-3-yl-acetic acid with thionyl chloride followed by esterification with methanol. This method is favored for its high yield and purity, making it suitable for further applications in organic synthesis.

Synthetic Route

  • Thiophen-3-yl-acetic acid reacts with thionyl chloride to form the corresponding acyl chloride.

  • The acyl chloride then undergoes esterification with methanol to produce methyl 2-chloro-2-(thiophen-3-yl)acetate.

Chemical Reactions and Mechanisms

The compound participates in various chemical reactions, primarily due to its functional groups. Notable reactions include nucleophilic substitution, where the chloro group acts as an electrophile, allowing for diverse functionalization of compounds.

Reaction Mechanism

  • Nucleophilic Substitution: The electron-rich nucleophile attacks the carbon atom bonded to chlorine, displacing it and forming new bonds.

  • Electrophilic Nature: The chloro group enables the compound to act as an electrophile, facilitating its participation in numerous organic synthesis pathways.

Applications in Medicinal Chemistry

Methyl 2-chloro-2-(thiophen-3-yl)acetate is used as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways. Its unique electronic properties, influenced by the thiophene ring, contribute to its reactivity and interactions in chemical reactions.

Research Findings and Future Directions

Research on compounds like methyl 2-chloro-2-(thiophen-3-yl)acetate highlights the importance of thiophene derivatives in medicinal chemistry. Studies have shown that thiophene-based compounds can exhibit significant biological activities, such as antimicrobial properties . Future research may focus on optimizing synthesis methods and exploring new applications in drug development.

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